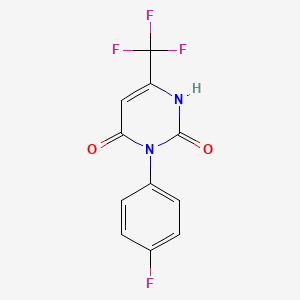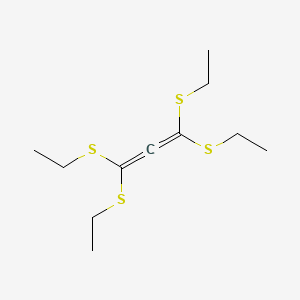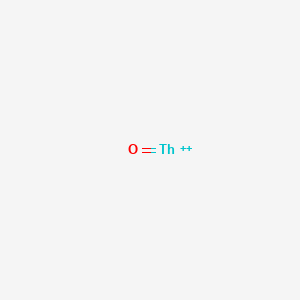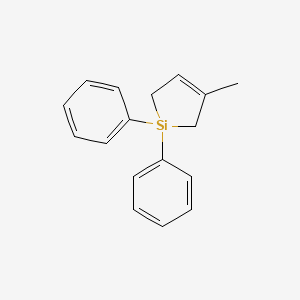
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silacyclopentenes depending on the reagents used.
Applications De Recherche Scientifique
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-1-silacyclopent-3-ene
- 1,1-Diphenyl-1-silacyclopent-3-ene
- 1-Methyl-1-phenyl-1-silacyclopent-3-ene
Uniqueness
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.
Propriétés
Numéro CAS |
51343-48-7 |
|---|---|
Formule moléculaire |
C17H18Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
3-methyl-1,1-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
Clé InChI |
NSIPEFHHLTVFKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



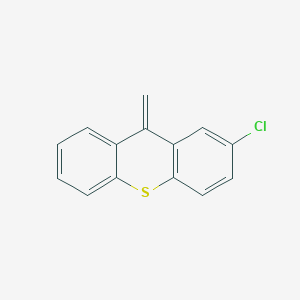


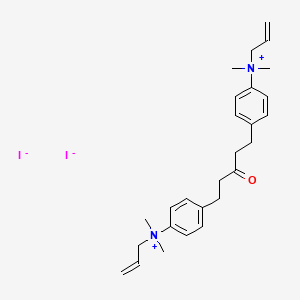
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
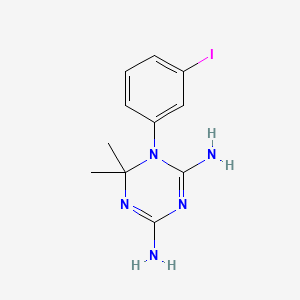
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)


